molecular formula C14H15ClO B12336710 (e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one CAS No. 164058-20-2

(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one

Cat. No.: B12336710
CAS No.: 164058-20-2
M. Wt: 234.72 g/mol
InChI Key: DHZKFHRKOKWCKA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one typically involves an aldol condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,2-dimethylcyclopentanone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually conducted in a solvent like methanol or ethanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, substituted benzylidene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one stands out due to its unique cyclopentanone ring structure, which imparts distinct reactivity and properties compared to other benzylidene derivatives

Properties

CAS No.

164058-20-2

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3/b11-9+

InChI Key

DHZKFHRKOKWCKA-PKNBQFBNSA-N

Isomeric SMILES

CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1=O)C

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.